Icatibant Icatibant Icatibant is a synthetic decapeptide with 5 nonproteinogenic amino acid antagonist targeting the B2 receptors with a similar affinity to bradykinin. It is resistant to bradykinin-cleaving enzyme degradation and has a potency of 2-3 times higher than earlier B2 receptors antagonists, thus representing a new class of medication. It was investigated as a potential treatment of hereditary angioedema (HAE) as bradykinin was implicated in HAE swelling; specifically, mice lacking B2 receptors showed reduced swelling, thus demonstrating bradykinin involvement in the disease pathophysiology. Icatibant was approved by the FDA on August 25, 2011, and by the EMA in 2008 as a treatment for hereditary angioedema. The FDA approval was based on positive results obtained from 3 double-blind, randomized, controlled clinical trials known as FAST 1, 2, and 3, where a median time to almost complete symptom relief was observed to be 8 hours compared to 36 hours for the placebo treatment.
Icatibant is an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Brand Name: Vulcanchem
CAS No.: 130308-48-4
VCID: VC21543454
InChI: InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)
SMILES: C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C59H89N19O13S
Molecular Weight: 1304.5 g/mol

Icatibant

CAS No.: 130308-48-4

Cat. No.: VC21543454

Molecular Formula: C59H89N19O13S

Molecular Weight: 1304.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Icatibant - 130308-48-4

CAS No. 130308-48-4
Molecular Formula C59H89N19O13S
Molecular Weight 1304.5 g/mol
IUPAC Name 2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)
Standard InChI Key QURWXBZNHXJZBE-UHFFFAOYSA-N
Isomeric SMILES C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
SMILES C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Canonical SMILES C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Appearance Solid powder
Boiling Point N/A
Melting Point N/A

Chemical Structure and Classification

Icatibant is a synthetic decapeptide consisting of ten amino acids, five of which are non-proteinogenic. It functions as a selective and competitive bradykinin B2 receptor antagonist with a structural similarity to bradykinin but with modifications that enhance its pharmacological properties .

The chemical name of icatibant is D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, typically formulated as the acetate salt .

Table 1.1: Physical and Chemical Properties of Icatibant

PropertyValue
Molecular FormulaC₅₉H₈₉N₁₉O₁₃S · C₂H₄O₂
Molecular Weight1304.6 g/mol
Chemical ClassBradykinin B2 receptor antagonist
SolubilityFreely soluble in water, pH 3.5 and pH 7.4 buffers
Physical StateAmorphous powder (as isolated by lyophilization)
Brand NamesFirazyr, Sajazir
Alternative NamesHOE140, JE049

Icatibant possesses a unique molecular structure that makes it resistant to degradation by bradykinin-cleaving enzymes, giving it enhanced stability compared to endogenous bradykinin .

Mechanism of Action

Icatibant functions through highly specific pharmacological targeting. It acts as a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin itself . This specific receptor is instrumental in the pathophysiology of hereditary angioedema (HAE).

HAE is characterized by a deficiency or dysfunction of C1-esterase-inhibitor, a key regulatory protein in the Factor XII/kallikrein proteolytic cascade. This deficiency leads to excessive production of bradykinin, a potent vasodilator that induces localized swelling, inflammation, and pain—the hallmark symptoms of HAE attacks .

By binding to bradykinin B2 receptors, icatibant prevents bradykinin from activating these receptors, thereby inhibiting the biological effects that cause angioedema symptoms. Notably, icatibant's potency is 2-3 times higher than earlier bradykinin B2 receptor antagonists, representing an advancement in this therapeutic class .

Research using knockout mice lacking B2 receptors has demonstrated reduced swelling, confirming bradykinin's role in the disease mechanism and supporting icatibant's targeted approach .

Pharmacokinetics

Icatibant exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy.

Absorption and Distribution

Following subcutaneous administration, icatibant is rapidly absorbed with an absolute bioavailability of approximately 97% . The time to maximum plasma concentration (Tmax) typically ranges from 0.5-2 hours after administration .

In a Japanese study, the maximum plasma concentration was reported as 405 ng/ml, with time to maximum concentration of 1.79 hours . Radioactivity studies have shown distribution throughout body tissues but notably absent from adipose tissue .

Clinical Applications

Icatibant has received regulatory approval for specific clinical applications based on extensive clinical trial evidence.

Approved Indications

Icatibant is approved for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults with C1-esterase-inhibitor deficiency . It received orphan drug designation in Australia, the European Union, Switzerland, and the United States, recognizing its importance in this rare disease .

In the European Union, approval was granted in July 2008, making it the first product approved across all EU countries for this indication . The FDA approved icatibant in August 2011 following positive results from the FAST clinical trial program .

Clinical Efficacy

The efficacy of icatibant has been demonstrated through multiple clinical trials and real-world observational studies. The pivotal phase III trials that established its efficacy were:

TrialPatient PopulationKey Findings
FAST-156 HAE patients (initiated 2004)Demonstrated efficacy compared to placebo
FAST-2~80 HAE patients (initiated 2005)90.9% of attacks adequately treated with a single dose
FAST-398 HAE patients at 67 sites in 9 countriesTime to 50% symptom reduction: 2 hours (icatibant) vs 19.8 hours (placebo)
Japanese Phase 38 Japanese patients with HAEMedian time to symptom relief: 1.75 hours (95% CI: 1.00-2.50)

The Icatibant Outcome Survey (IOS), an ongoing observational registry initiated in 2009, has collected data on 549 patients with HAE type 1 or 2 who were treated for 5,995 attacks (as of March 2019) . This registry has provided valuable long-term effectiveness and safety data in real-world settings.

Across studies, the median time to onset of symptom relief typically ranges from 0.5 to 2.5 hours . For specific attack locations, the time to first symptom improvement has been documented as:

  • Abdominal attacks: 5 minutes to 2 hours

  • Laryngeal attacks: 5 minutes to 12 hours

Approximately 90% of attacks were adequately treated with a single application of icatibant , demonstrating its robust efficacy in treating acute HAE episodes.

Dosage and Administration

Standard Dosing

The standard approved dose of icatibant is 30 mg administered subcutaneously in the abdominal area . It is provided as a 10 mg/mL sterile, isotonic, acetate-buffered solution in a pre-filled syringe .

Table 6.1: Formulation Components

IngredientFunction
Icatibant (10 mg/mL)Active ingredient
Sodium hydroxidepH adjustment
Glacial acetic acidpH adjustment
Sodium chlorideIsotonicity agent
Water for injectionVehicle

Administration Considerations

Clinical data supports the efficacy of self-administration, which allows for earlier treatment and potentially better outcomes . Most attacks (approximately 90%) can be adequately treated with a single injection .

Early treatment initiation has been associated with faster symptom resolution and shorter attack duration . This finding emphasizes the importance of patient education regarding prompt treatment at the onset of an attack.

For patients experiencing a laryngeal attack, appropriate medical supervision is recommended due to the potential for life-threatening airway compromise, though the evidence shows efficacy for this attack location .

Research Developments and Future Directions

The clinical utility of icatibant continues to expand through ongoing research and real-world experience.

Pediatric Applications

Research has demonstrated safety and efficacy in pediatric populations. A study evaluating weight-adjusted icatibant for treating acute HAE attacks in Japanese pediatric patients (aged 6-13 years) showed favorable results with times to symptom relief consistent with adult populations .

Acquired Angioedema

Data from the Icatibant Outcome Survey suggests potential benefits in patients with acquired angioedema due to C1 inhibitor deficiency (C1-INH-AAE). Interestingly, patients with C1-INH-AAE showed shorter durations of icatibant-treated attacks and required fewer reinjections compared to patients with hereditary forms, possibly related to quicker time to injection and/or milder attack severity .

Patient-Reported Outcomes

Beyond clinical efficacy measures, studies have documented important quality-of-life benefits. Patients report that carrying icatibant gives them greater confidence in managing their condition , representing an important psychosocial advantage of this treatment option.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator